(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone
Descripción
This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused heterocyclic core with a 1,2,3-triazole ring adjacent to a pyrimidine moiety. The structure features a 4-methoxyphenyl substituent at the 3-position of the triazole ring and a piperazine linker connected to a 2-methyl-3-nitrophenyl methanone group.
Propiedades
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O4/c1-15-18(4-3-5-19(15)31(33)34)23(32)29-12-10-28(11-13-29)21-20-22(25-14-24-21)30(27-26-20)16-6-8-17(35-2)9-7-16/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKSNCXPPWIHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, including its implications in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a triazolo-pyrimidine core linked to a piperazine moiety and a nitrophenyl group. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key reactions include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Piperazine Attachment : Nucleophilic substitution to introduce the piperazine unit.
- Final Coupling : Combining the nitrophenyl group through carbonyl chemistry.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of triazolo-pyrimidines can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds containing triazole and pyrimidine rings have been reported to possess antimicrobial activities against a range of pathogens. The mechanism often involves disruption of nucleic acid synthesis or interference with metabolic pathways .
Case Studies
- Neuroprotective Effects : A related compound demonstrated neuroprotective effects in models of cerebral ischemia, suggesting potential applications in neurodegenerative diseases .
- Antimalarial Activity : Some derivatives have shown promising results against Plasmodium falciparum, indicating a possible role in treating malaria .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | Cancer cell lines |
| Compound B | 1.0 | Bacterial strains |
| Compound C | 0.8 | Malaria parasites |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival.
- DNA Intercalation : The aromatic systems may allow for intercalation into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound contains several notable structural motifs:
- Triazole moiety : Known for its diverse biological activities.
- Piperazine ring : Often used in drug design for its pharmacological properties.
- Methoxy-substituted phenyl groups : These enhance lipophilicity and biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the triazole ring : Utilizing azide-alkyne cycloaddition reactions.
- Piperazine linkage : Achieved through nucleophilic substitution or coupling reactions.
- Final functionalization : To introduce the nitrophenyl group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Applications
The compound is primarily investigated for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activities .
Anticancer Properties
Compounds with triazole and piperazine structures have been reported to exhibit anticancer activities. Studies have demonstrated that certain analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The unique combination of structural features in this compound may enhance its effectiveness against specific cancer types.
Neurological Applications
The piperazine component is often associated with neuropharmacological effects. Compounds featuring piperazine rings have been explored for their potential in treating neurological disorders such as depression and anxiety . The incorporation of the triazole moiety may further enhance these effects.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- A study published in Molecules detailed the synthesis of various triazole derivatives, which were tested for their antimicrobial activity against resistant strains of Mycobacterium tuberculosis. The results indicated promising activity, warranting further investigation into similar compounds .
- Another investigation focused on the anticancer potential of triazole-containing compounds, revealing significant cytotoxic effects on multiple cancer cell lines. The study emphasized the importance of structural modifications to improve efficacy .
Análisis De Reacciones Químicas
Hydrolytic Reactions
The methanone group (amide) in the compound can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.
This transformation is analogous to amide hydrolysis in triazolo-pyrimidine derivatives, where acidic conditions facilitate cleavage of the amide bond.
Substitution Reactions
The piperazine ring and methanone group are susceptible to nucleophilic substitution.
-
Alkylation/Acylation of Piperazine :
The secondary amine in piperazine can react with alkylating or acylating agents (e.g., alkyl halides, acid chlorides) to form N-substituted piperazine derivatives. This is consistent with general piperazine reactivity. -
Methanone Substitution :
The ketone group may undergo nucleophilic substitution (e.g., with Grignard reagents) to form secondary alcohols or other derivatives.
Redox Reactions
The nitrophenyl group and triazolo-pyrimidine core may participate in redox transformations.
Cycloaddition Reactions
The triazole ring, which is a five-membered aromatic heterocycle, can participate in cycloaddition reactions.
-
1,3-Dipolar Cycloaddition :
If the triazolo-pyrimidine core generates a nitrilimine intermediate in situ, it could react with alkenes or alkynes to form fused heterocycles. This mechanism is documented for similar triazole derivatives .
Elimination and Rearrangement
The compound’s structural complexity suggests potential for elimination reactions.
Biological and Pharmacological Implications
While not a direct chemical reaction, the compound’s heterocyclic core (triazolo-pyrimidine) and nitro group may influence its biological interactions. For example:
-
DNA Gyrase Inhibition : Triazolo-pyrimidines often target DNA gyrase, as seen in ciprofloxacin derivatives .
-
Antimicrobial Activity : Substituents like methoxyphenyl and nitro groups can modulate activity, as observed in related triazoles .
Physical and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₈O₄ |
| Molecular Weight | 474.5 g/mol |
| CAS Number | 920204-58-6 |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Key Differences
Triazolo[4,5-d]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis:
Table 2: Functional Group Impact on Properties
Q & A
Q. Q1. What are the critical considerations for optimizing the synthesis of this triazolopyrimidine derivative?
Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution at the pyrimidine core and cyclocondensation reactions. Key steps:
Triazole Ring Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
Piperazine Coupling : React 7-chloro-triazolopyrimidine with piperazine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .
Ketone Functionalization : Introduce the methanone group via Friedel-Crafts acylation, using Lewis acids like AlCl₃ .
Optimization Tips : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to avoid byproducts .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., methoxyphenyl at δ 3.8–4.0 ppm) and piperazine backbone signals (δ 2.5–3.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry for the triazole-pyrimidine core .
Q. Q3. What strategies are recommended for improving solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media .
- Prodrug Modifications : Introduce phosphate or PEG groups at the nitro or methoxy substituents to enhance hydrophilicity .
- Salt Formation : Explore hydrochloride or sodium salts via acid/base titration .
Advanced Research Questions
Q. Q4. How can researchers identify potential biological targets for this compound?
Answer:
- Computational Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on the triazole-pyrimidine core’s ATP-binding pocket mimicry .
- Phosphoproteomics : Treat cancer cell lines (e.g., MCF-7) and analyze phosphorylation changes via LC-MS/MS to pinpoint inhibited kinases .
- SPR Biosensors : Measure binding kinetics (KD, kon/koff) for candidate targets like EGFR or PI3K .
Q. Q5. How should structure-activity relationship (SAR) studies be designed to enhance anticancer potency?
Answer: Key Substituent Modifications :
Q. Q6. How can contradictory data on antimicrobial vs. anticancer activity be resolved?
Answer:
- Dose-Response Profiling : Test IC50 values across bacterial (e.g., S. aureus) vs. cancer models to identify selective thresholds .
- Mechanistic Studies : Use gene knockout (CRISPR) or inhibitor co-treatment to discern if antimicrobial activity arises from off-target effects (e.g., DNA gyrase inhibition) .
- Metabolomics : Compare metabolite changes in bacterial vs. mammalian cells to identify pathway-specific effects .
Q. Q7. What methodologies are effective for assessing metabolic stability and toxicity (ADMET)?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CYP3A4/2D6 isoforms are typically involved .
- Ames Test : Use S. typhimurium TA98/TA100 strains to evaluate mutagenicity of the nitro group .
- In Silico Tools : Employ QikProp (Schrödinger) to predict logP (<5), CNS permeability, and hERG inhibition risks .
Q. Q8. How can researchers address low yield in the final coupling step (piperazine-methanone linkage)?
Answer:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination or Ullmann coupling .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 20–30% under 150°C .
- Protecting Groups : Temporarily protect the nitro group with Boc to prevent side reactions .
Q. Q9. What analytical approaches resolve discrepancies in reported LogP values?
Answer:
- Experimental Validation : Use shake-flask method (octanol/water) with UV detection for precise LogP measurement .
- Chromatographic Calibration : Correlate HPLC retention times with known standards using a C18 column .
- Computational Consensus : Average predictions from ChemAxon, ACD/Labs, and MOE to mitigate software bias .
Q. Q10. How can cryo-EM or molecular dynamics (MD) simulations enhance mechanistic understanding?
Answer:
- Cryo-EM : Resolve binding poses of the compound with ribosomes or viral proteases at 3–4 Å resolution .
- MD Simulations (GROMACS) : Simulate 100-ns trajectories to analyze piperazine flexibility and ligand-protein hydrogen bonding .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities for SAR refinement .
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